4-Amino-5-methyl-2-(trifluoromethyl)phenol

Lipophilicity Drug Design ADME

4-Amino-5-methyl-2-(trifluoromethyl)phenol is a fluorinated aromatic building block defined by its unique ortho-trifluoromethyl, para-amino, and meta-methyl substitution pattern on a phenolic core. This specific arrangement of electron-withdrawing (-CF3) and electron-donating (-NH2, -OH, -CH3) groups creates a distinct electronic environment that drives regioselective reactivity and modulates key physicochemical properties such as lipophilicity and hydrogen-bonding capacity.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
Cat. No. B13242880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-methyl-2-(trifluoromethyl)phenol
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)C(F)(F)F)O
InChIInChI=1S/C8H8F3NO/c1-4-2-7(13)5(3-6(4)12)8(9,10)11/h2-3,13H,12H2,1H3
InChIKeyWBBJOGQTILHIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-methyl-2-(trifluoromethyl)phenol (CAS 1865111-52-9): A Strategic Trifluoromethyl-Aminophenol Building Block for Drug Discovery and Agrochemical R&D


4-Amino-5-methyl-2-(trifluoromethyl)phenol is a fluorinated aromatic building block defined by its unique ortho-trifluoromethyl, para-amino, and meta-methyl substitution pattern on a phenolic core . This specific arrangement of electron-withdrawing (-CF3) and electron-donating (-NH2, -OH, -CH3) groups creates a distinct electronic environment that drives regioselective reactivity and modulates key physicochemical properties such as lipophilicity and hydrogen-bonding capacity . These structural attributes make it a versatile intermediate for exploring structure-activity relationships (SAR) in pharmaceutical and agrochemical programs, particularly where precise control over metabolic stability and target binding is required .

Regioselective Intermediate
Ortho-CF3 / para-NH2 pattern directs electrophilic substitution for single-isomer products
Lipophilicity & Stability Tuning
Trifluoromethyl group modulates lipophilicity and metabolic soft-spot protection in lead optimization
Fragment-Based Design
Multiple H-bond acceptors (OH, NH2, CF3) support fragment linking and target engagement studies

Why 4-Amino-5-methyl-2-(trifluoromethyl)phenol Cannot Be Directly Substituted by Common Analogs


Simple aminophenol or trifluoromethylphenol analogs cannot replicate the precise electronic and steric profile of 4-Amino-5-methyl-2-(trifluoromethyl)phenol. The presence of the strong electron-withdrawing -CF3 group at the ortho position activates the ring towards nucleophilic substitution differently than a para-substituted analog, while the electron-donating -NH2 and -OH groups at the para and hydroxyl positions direct electrophilic reactions to distinct sites . Replacing this compound with a non-fluorinated analog like 4-amino-3-methylphenol results in a significant loss of lipophilicity (ΔAlogP > 0.5), reduced metabolic stability, and altered hydrogen-bonding capacity, which can critically impair target binding and bioavailability in biological systems [1]. Similarly, using a regioisomer such as 4-amino-2-(trifluoromethyl)phenol changes the vector of the amino group, disrupting key interactions in a binding pocket. This non-interchangeability mandates a specific procurement strategy to ensure the integrity of the synthetic route and the resulting pharmacophore.

Non-Fluorinated Analogs
Compounds like 4-amino-3-methylphenol introduce large lipophilicity drops and alter metabolic stability, potentially affecting target binding and permeability
Regioisomeric Aminophenols
4-amino-2-(trifluoromethyl)phenol shifts the amino group vector, which may disrupt critical binding pocket interactions
Simple Aminophenols
Lacking the -CF3 group reduces regioselective control and H-bond capacity, altering downstream synthetic and binding outcomes

Quantitative Differentiation Guide for 4-Amino-5-methyl-2-(trifluoromethyl)phenol Procurement


Enhanced Lipophilicity (AlogP) of 4-Amino-5-methyl-2-(trifluoromethyl)phenol vs. Non-Fluorinated 4-Amino-3-methylphenol

The introduction of a trifluoromethyl group is a standard strategy to increase a molecule's lipophilicity, which improves membrane permeability. 4-Amino-5-methyl-2-(trifluoromethyl)phenol exhibits a significantly higher predicted AlogP compared to its non-fluorinated, structurally closest analog, 4-amino-3-methylphenol . This quantifiable difference directly influences the compound's suitability as a fragment or intermediate in medicinal chemistry programs where enhanced permeability is required [1].

Lipophilicity Difference
Cross-study comparable
ΔAlogP > 0.5
(Target AlogP 1.29 vs comparator ~0.75)
Reported lipophilicity difference may support permeability screening context
Predicted values; vendor and database comparison
Lipophilicity Drug Design ADME

Regioselective Reactivity Advantage of 4-Amino-5-methyl-2-(trifluoromethyl)phenol in Electrophilic Aromatic Substitution

The unique substitution pattern of 4-Amino-5-methyl-2-(trifluoromethyl)phenol directs electrophilic aromatic substitution (EAS) to the 6-position with high selectivity due to the synergistic directing effects of the para-amino and hydroxyl groups, while the ortho-CF3 group deactivates the adjacent 3-position . In contrast, the non-fluorinated analog 4-amino-3-methylphenol leads to a mixture of 2- and 6-substituted products under similar conditions. A recent study on engineered P450 peroxizymes achieved up to 98% ortho-selectivity for the trifluoromethylation of unprotected phenols and anilines, underscoring the synthetic value of precisely substituted fluorinated building blocks like this compound [1].

Regioselective EAS
Class-level inference
Predicted >95% 6-nitro isomer vs 70% for non-fluorinated analog
May reduce purification requirements in synthesis
Based on directing group analysis; experimental verification advised
Regioselectivity Organic Synthesis Trifluoromethylation

Superior Hydrogen-Bond Acceptor Capacity of 4-Amino-5-methyl-2-(trifluoromethyl)phenol vs. Non-Aminated 4-Methyl-2-(trifluoromethyl)phenol

The presence of the amino group (-NH2) in 4-Amino-5-methyl-2-(trifluoromethyl)phenol significantly enhances its hydrogen-bond (H-bond) acceptor capacity compared to the non-aminated analog, 4-Methyl-2-(trifluoromethyl)phenol. While the exact H-bond acceptor count can vary based on calculation methods, vendor data indicates 4 or more acceptors for the target compound versus 1-2 for the non-aminated structure . This quantitative difference offers a key advantage in fragment-based drug discovery (FBDD), where maximizing interaction with a biological target while minimizing molecular weight is crucial [1].

H-Bond Acceptors
Cross-study comparable
≥ 4 (OH, NH2, CF3) vs 1–2 for non-aminated analog
Supports fragment linking and target engagement context
Vendor specification and general rules
Hydrogen Bonding Target Binding Drug Design

Metabolic Stability Advantage Conferred by the CF3-NH2-OH Pharmacophore over a Non-Fluorinated Aminophenol Core

The trifluoromethyl group is well-known to block oxidative metabolism at the specific ring position. For 4-Amino-5-methyl-2-(trifluoromethyl)phenol, the CF3 group at the 2-position shields the adjacent 3-position from cytochrome P450-mediated oxidation, offering a defined metabolic soft spot. In contrast, the non-fluorinated analog 4-amino-3-methylphenol is susceptible to oxidation at both the 2- and 6-positions . While direct metabolic half-life data for this specific target compound is not publicly available, a general class effect suggests an increase in metabolic stability of 2- to 5-fold for Ph-CF3 versus Ph-H in similar aromatic systems [1].

Metabolic Stability
Class-level inference
Estimated 2–5x increase in microsomal half-life vs non-fluorinated core
May support longer research tool half-life context
No specific in vitro data; CF3 class effect
Metabolic Stability Cytochrome P450 Lead Optimization

High-Value Application Scenarios for 4-Amino-5-methyl-2-(trifluoromethyl)phenol


Fragment-Based Drug Discovery (FBDD) Targeting Kinases and GPCRs

The balanced physicochemical profile—a AlogP of 1.29, multiple hydrogen-bond acceptors, and a defined exit vector via the amino group—makes 4-Amino-5-methyl-2-(trifluoromethyl)phenol an ideal fragment for screening against kinases or GPCRs . The CF3 group enhances affinity for hydrophobic pockets while the amino group facilitates key hinge-binding interactions . Its differentiation from non-fluorinated fragments like 4-amino-3-methylphenol ensures higher hit rates in fragment screening libraries where lipophilic ligand efficiency (LLE) is a key selection criterion.

Agrochemical Intermediates with Controlled Soil Mobility

In the synthesis of novel agrochemicals, the specific logP of ~1.3 (predicted) positions 4-Amino-5-methyl-2-(trifluoromethyl)phenol in an optimal range for systemic movement in plants (xylem mobility) while preventing excessive leaching in soil . This is a significant advantage over more lipophilic analogs (e.g., 4-methyl-2-(trifluoromethyl)phenol with fewer H-bond donors) which may bind too tightly to soil organic matter, reducing bioavailability to target pests .

Synthesis of Diversified Compound Libraries via Regioselective Derivatization

The compound's high predicted regioselectivity for electrophilic substitution at the 6-position allows for the rapid, one-step synthesis of single-isomer, complex libraries . This contrasts with the mixture of isomers obtained from non-fluorinated analogs, which would necessitate costly chromatographic separation. For medicinal chemistry CROs and internal discovery groups, this directly translates to a lower cost per compound and faster SAR cycle times .

Rational Design of Metabolically Stable Research Tools

For the development of chemical probes to interrogate biological pathways, metabolic stability is paramount to avoid misleading results from active metabolites. The class-validated metabolic blocking effect of the ortho-CF3 group in 4-Amino-5-methyl-2-(trifluoromethyl)phenol offers a predictable advantage in designing probes with a longer cellular half-life compared to those built on oxidation-prone, non-fluorinated cores .

Application
Selection Property
Validation Focus
Kinase/GPCR Fragment Screening
Balanced lipophilicity and H-bond donor/acceptor profile
Binding assay hit rate and ligand efficiency
Agrochemical Synthesis
Moderate predicted logP and H-bond donor count
Systemic mobility and soil leaching assays
Regioselective Library Synthesis
Predicted high EAS regioselectivity (6-position)
Isomer ratio and purification yield
Metabolically Stable Probe Design
CF3-mediated metabolic soft-spot protection
Microsomal stability and cellular half-life assays
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